Prop-2-ynylurea

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPYJRMMPVFEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380405 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-62-5 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (prop-2-yn-1-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prop-2-ynylurea: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prop-2-ynylurea, also known as N-propargylurea, is a small, bifunctional molecule featuring both a terminal alkyne and a urea moiety. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in medicinal chemistry and materials science. The terminal alkyne allows for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the urea group can engage in hydrogen bonding and serve as a scaffold for further chemical elaboration. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is a simple yet powerful molecule. Its structure and key properties are summarized below.

Molecular Structure

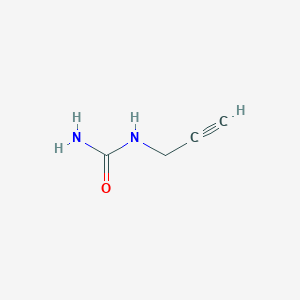

The structure of this compound consists of a propargyl group (prop-2-yn-1-yl) attached to one of the nitrogen atoms of a urea molecule.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 5221-62-5 | [1] |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 130 °C | [2] |

| Boiling Point (Predicted) | 181.6 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.1 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of propargylamine with an isocyanate or a precursor that generates an isocyanate in situ. A common and straightforward laboratory-scale synthesis involves the reaction of propargylamine with potassium cyanate in the presence of an acid.

Synthetic Workflow

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Propargylamine

-

Potassium cyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine in deionized water.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to form the propargylammonium chloride salt.

-

In a separate beaker, dissolve a slight excess of potassium cyanate in deionized water.

-

Add the potassium cyanate solution dropwise to the stirred, cooled solution of propargylammonium chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | br s | 1H | -NH-C(=O)- |

| ~ 4.5 - 5.5 | br s | 2H | -C(=O)-NH₂ |

| ~ 3.9 - 4.1 | d | 2H | -CH₂- |

| ~ 2.2 - 2.4 | t | 1H | ≡C-H |

Causality behind Predicted Shifts: The protons of the primary amide (-NH₂) are expected to be broad and downfield due to hydrogen bonding and quadrupole broadening from the nitrogen atom. The secondary amide proton (-NH-) will also be a broad singlet. The methylene protons (-CH₂-) are adjacent to a nitrogen and an alkyne, leading to a downfield shift, and will appear as a doublet due to coupling with the terminal alkyne proton. The terminal alkyne proton (≡C-H) will be a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 | C=O (Urea) |

| ~ 78 - 82 | -C≡ |

| ~ 70 - 74 | ≡C-H |

| ~ 30 - 35 | -CH₂- |

Causality behind Predicted Shifts: The carbonyl carbon of the urea is the most deshielded and will appear furthest downfield. The sp-hybridized carbons of the alkyne will appear in the characteristic alkyne region. The methylene carbon, being attached to a nitrogen, will be in the aliphatic region but shifted slightly downfield.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3400 - 3200 | N-H stretch | Broad, multiple peaks (amide) |

| ~ 3300 | ≡C-H stretch | Sharp, strong |

| ~ 2120 | -C≡C- stretch | Sharp, medium to weak |

| ~ 1660 | C=O stretch | Strong (Amide I band) |

| ~ 1600 | N-H bend | Medium (Amide II band) |

Causality behind Predicted Peaks: The N-H stretching region will show broad absorption due to hydrogen bonding. The terminal alkyne C-H stretch is a very characteristic sharp peak. The alkyne C≡C stretch is also characteristic, though its intensity can be variable. The carbonyl stretch of the urea (Amide I) is typically a very strong and prominent peak.

Predicted Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 98

-

Key Fragmentation Pathways:

-

Loss of NH₂ (m/z = 82)

-

Loss of HNCO (m/z = 55, propargylamine radical cation)

-

Cleavage of the propargyl group (m/z = 44, urea radical cation)

-

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a versatile synthon in organic synthesis, particularly in the construction of heterocyclic compounds and for bioconjugation.

Reactivity of the Terminal Alkyne

The terminal alkyne is the most reactive site for carbon-carbon and carbon-heteroatom bond formation.

-

Click Chemistry: The most prominent reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

-

Mannich-type Reactions: Reaction with an aldehyde and an amine to form propargylamines.

-

Acetylide Formation: The terminal alkyne proton is weakly acidic and can be deprotonated with a strong base to form a nucleophilic acetylide, which can then react with various electrophiles.

Figure 3: Key reactions involving the terminal alkyne of this compound.

Reactivity of the Urea Moiety

The urea functional group can participate in various reactions and interactions.

-

Hydrogen Bonding: The N-H protons of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This property is crucial for molecular recognition and binding to biological targets.

-

N-Alkylation/Arylation: The urea nitrogens can be further functionalized, although this is generally less facile than reactions at the alkyne.

-

Cyclization Reactions: Propargylic ureas are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazolones and pyrimidinones, through intramolecular cyclization reactions.[4]

Applications in Drug Discovery and Development

The unique chemical properties of this compound and its derivatives have led to their exploration in various areas of drug discovery.

-

Scaffold for Bioactive Molecules: The urea group is a common pharmacophore in many approved drugs. The propargyl group allows for the facile introduction of this molecule into larger scaffolds or for post-synthetic modification using click chemistry.

-

Enzyme Inhibition: Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, certain substituted 1-(phenyl)-3-prop-2-ynylureas have shown potent antiangiogenic activity and inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

-

Bioconjugation and Chemical Probes: The terminal alkyne serves as a handle for attaching the urea-containing molecule to biomolecules such as proteins or nucleic acids, or to reporter molecules like fluorophores, for use in chemical biology studies.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, with a reactive terminal alkyne and a hydrogen-bonding urea moiety, provides a powerful platform for the creation of diverse and complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers looking to leverage this molecule in their scientific endeavors.

References

A Technical Guide to Prop-2-ynylurea (Propargylurea): Physicochemical Properties, Synthesis, and Applications in Bioconjugation

Introduction

Prop-2-ynylurea, commonly referred to in the field as propargylurea, is a small, functionalized organic molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its chemical architecture is deceptively simple, featuring a stable urea functional group linked to a propargyl moiety, which provides a terminal alkyne. This terminal alkyne is not merely a structural feature; it is a highly versatile chemical handle for covalent modification, making this compound a valuable building block for the synthesis of complex molecular probes, drug candidates, and functionalized polymers.

This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, a robust and validated protocol for its synthesis, and a discussion of its primary application in modern bioconjugation chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their experimental workflows.

Core Physicochemical Properties

The identity and purity of any chemical reagent are established by its fundamental properties. This compound is a well-characterized compound, and its key identifiers and computed properties are summarized below.

Quantitative Data Summary

A consolidated table of the essential properties of this compound provides a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂O | [1][2][3] |

| Molecular Weight | 98.10 g/mol | [1][4] |

| Exact Mass | 98.048012819 Da | [1][2] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 5221-62-5 | [1][3][4] |

| Common Synonyms | Propargylurea, N-prop-2-ynylurea, 1-(prop-2-ynyl)urea | [1][3][4] |

| Melting Point | 130 °C | [2][4] |

| SMILES | C#CCNC(=O)N | [1][3] |

| InChI Key | LJPYJRMMPVFEKR-UHFFFAOYSA-N | [1][3] |

| XLogP3-AA | -0.9 | [1][2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Molecular Structure

The molecular structure of this compound is foundational to its reactivity. The urea group provides polarity and hydrogen bonding capabilities, while the terminal alkyne serves as a reactive site for powerful coupling reactions.

Caption: 2D structure of this compound (C₄H₆N₂O).

Synthesis and Purification

A reliable and scalable synthesis is crucial for the effective use of any chemical reagent. The preparation of monosubstituted ureas from primary amines is a well-established transformation in organic chemistry.

Synthetic Pathway: Rationale and Causality

The chosen method for synthesizing this compound is the reaction of propargylamine with an in situ generated isocyanic acid from potassium cyanate in an acidic aqueous medium.[5][6] This pathway is selected for several key reasons:

-

Expertise & Experience: This is a classic, robust method for urea formation that avoids hazardous reagents like phosgene. Its reliability is well-documented in chemical literature.

-

Accessibility of Reagents: Propargylamine and potassium cyanate are commercially available and relatively inexpensive starting materials.

-

Favorable Conditions: The reaction proceeds efficiently in water, an environmentally benign solvent, under mild temperature conditions, reducing the need for specialized equipment.

The underlying mechanism involves the protonation of the cyanate anion to form isocyanic acid (HNCO). The highly nucleophilic primary amine of propargylamine then attacks the electrophilic carbon of isocyanic acid, leading to the formation of the desired N-substituted urea product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles.[5][6] All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 equivalents of potassium cyanate (KOCN) in deionized water.

-

Acidification & Amine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add 1.0 equivalent of propargylamine, followed by the dropwise addition of 1M hydrochloric acid (HCl) until the solution is acidic (pH ~4-5). The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. The formation of a white precipitate (the product) should be observed as the reaction progresses.

-

Product Isolation: Once the reaction is complete (monitored by TLC if desired), collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product on the filter with several portions of cold deionized water to remove any unreacted salts. Further washing with a small amount of cold diethyl ether can help remove non-polar impurities.

-

Drying: Dry the purified white solid under vacuum to a constant weight.

Self-Validating System: Product Characterization

To ensure the integrity of the synthesized material, a multi-point validation is required:

-

Melting Point (MP): The melting point of the dried solid should be determined and compared to the literature value (130 °C).[2][4] A sharp melting point close to this value is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the acetylenic proton (C≡C-H), the methylene protons (-CH₂-), and the amine protons (-NH- and -NH₂).

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch of the urea, the C=O stretch (amide I band), and the sharp, weak C≡C-H stretch of the terminal alkyne.

-

Key Applications in Research and Development

The primary utility of this compound stems from its terminal alkyne, which is a key functional group for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction, a cornerstone of "click chemistry," allows for the efficient and specific covalent linkage of the alkyne-containing molecule (this compound) to another molecule bearing an azide (-N₃) group.

Causality: The CuAAC reaction is favored in drug development and chemical biology because it is highly specific, proceeds with near-quantitative yields, and is bio-orthogonal, meaning it does not interfere with native biological processes. This allows scientists to "click" this compound onto complex biomolecules like proteins or peptides, or onto larger drug scaffolds, in a controlled manner.

Caption: Conceptual diagram of a CuAAC "click" reaction.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed.

-

Engineering Controls: Use in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a foundational building block for advanced chemical synthesis. With a molecular formula of C₄H₆N₂O and a molecular weight of 98.10 g/mol , its value lies in the strategic placement of a terminal alkyne.[1] This functional group provides a reliable gateway for covalent modification via click chemistry, enabling researchers to construct complex molecules with high precision and efficiency. The straightforward and robust synthesis further enhances its appeal as a versatile tool in the modern chemist's arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

Prop-2-ynylurea: A Comprehensive Guide to its Solubility Characteristics for Advanced Pharmaceutical Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Prop-2-ynylurea

This compound, also known as propargylurea, is a bifunctional molecule featuring both a reactive terminal alkyne and a hydrogen-bonding urea moiety.[1][2] This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis.[3][4][] Its derivatives have shown significant promise as potential therapeutic leads, notably in the development of antiangiogenic agents for cancer therapy.[6] For researchers in drug discovery and development, a thorough understanding of the physicochemical properties of lead compounds and scaffolds is paramount. Among these, solubility is a critical parameter that dictates everything from reaction conditions and purification strategies to the feasibility of biological screening and formulation.

This guide provides a deep dive into the solubility profile of this compound. We will move beyond simple data points to explore the underlying chemical principles that govern its behavior in various solvent systems. This document is designed to equip researchers with the theoretical knowledge and practical methodologies required to effectively handle this compound, troubleshoot experimental challenges, and accelerate research timelines.

Part 1: Physicochemical Properties Governing Solubility

The solubility of a compound is a direct consequence of its molecular structure. In this compound (C₄H₆N₂O), two key functional groups dictate its interactions with solvents: the urea group and the prop-2-ynyl (propargyl) group.[2][7]

-

The Urea Group (-NH-CO-NH₂): This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pairs). This functionality strongly favors interaction with polar protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO).

-

The Prop-2-ynyl Group (HC≡C-CH₂-): This group consists of a terminal alkyne and a methylene bridge. While the triple bond has some polarizability, the group is predominantly nonpolar and contributes hydrophobic character to the molecule.[7]

The balance between these two opposing functionalities determines the overall solubility profile. The computed LogP (octanol-water partition coefficient) value for this compound is approximately -0.9.[1][8] This negative value suggests a preference for the aqueous phase over the lipid phase, indicating that the molecule is predominantly hydrophilic. However, some sources describe it as having a relatively low solubility in water, a common trait for some urea derivatives, which underscores the necessity for empirical testing.[2]

Caption: Molecular structure and key functional groups of this compound.

Part 2: Solubility Profile Overview

Based on its bifunctional nature, we can predict the solubility of this compound across a spectrum of common laboratory solvents. The following table summarizes these predictions, which should always be confirmed experimentally using the protocols outlined in Part 3.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The urea group can form strong hydrogen bonds with the solvent's hydroxyl groups. The small size of the molecule aids solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar urea group. DMSO is often the solvent of choice for stock solutions. |

| Nonpolar | Hexane, Toluene, Benzene | Insoluble | The highly polar urea group cannot be effectively solvated by nonpolar solvents, leading to poor solubility. |

| Intermediate | Dichloromethane (DCM), Chloroform, Diethyl Ether | Slightly Soluble to Insoluble | Limited polarity and hydrogen bonding capability of these solvents result in poor solvation of the urea moiety. A related compound, N-2-propen-1-ylurea, is noted to be slightly soluble in ether and chloroform.[9] |

Part 3: Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous and systematic solubility testing is required. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative data.

Protocol 3.1: Qualitative Solubility Assessment

This method provides a rapid determination of solubility in various solvents, which is invaluable for selecting solvents for reactions or initial biological screens.[10][11][12]

Objective: To classify this compound as soluble, partially soluble, or insoluble in a range of solvents. A common threshold for "soluble" in such tests is approximately 25-30 mg/mL.

Methodology:

-

Preparation: Dispense ~25 mg of this compound into a series of clean, dry test tubes or small vials.

-

Solvent Addition (Water): To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions.[10]

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.[13]

-

Observation: Visually inspect the solution against a contrasting background. If the solid completely dissolves, the compound is soluble in water.

-

pH Test (If Water Soluble): If soluble, test the resulting solution with litmus or pH paper to determine if the compound is neutral, acidic, or basic.[12]

-

Acid/Base Tests (If Water Insoluble): If the compound is insoluble in water, proceed to test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions using the same procedure. Solubility in acid suggests a basic functional group, while solubility in base suggests an acidic one.[11]

-

Organic Solvent Tests: Repeat steps 2-4 for a panel of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, DCM, toluene, hexane).

Caption: Workflow for the qualitative solubility assessment of this compound.

Protocol 3.2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the precise solubility of a compound in a given solvent at a specific temperature. It is essential for generating data for formulation development and regulatory submissions.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, buffer) in mg/mL or mol/L.

Causality-Driven Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a constant-temperature shaker bath. Agitate the suspension (e.g., by orbital shaking or end-over-end rotation) for a predetermined period (typically 24 to 48 hours).[14] This extended agitation at a controlled temperature is critical to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled.[14] To ensure complete removal of undissolved solids, which would falsely elevate the measured concentration, centrifuge the sample at high speed.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.[14] To prevent any particulate transfer, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

Caption: Workflow for quantitative solubility determination via the Shake-Flask method.

Part 4: Implications for Research and Development

A clear understanding of this compound's solubility is not an academic exercise; it has direct and practical consequences for the drug development professional.

-

Organic Synthesis: Knowledge of solubility is critical for selecting appropriate reaction solvents, controlling reaction kinetics, and developing effective crystallization and purification protocols.[15][16] Using a solvent in which the starting material is soluble but the product is not can be a powerful technique to drive reactions to completion and simplify workup.

-

Biological Screening: For in vitro assays, compounds are typically stored as high-concentration stock solutions in DMSO. The high solubility of this compound in DMSO facilitates this standard workflow. However, one must be mindful of the final DMSO concentration in the assay, as it can affect biological outcomes. Solubility in aqueous buffers is crucial for ensuring the compound remains in solution during the experiment, preventing false negatives due to precipitation.

-

Formulation Development: For a compound to become a drug, it must be formulated into a stable dosage form that allows for effective delivery to the target site. Low aqueous solubility is a major hurdle in drug development. The predicted hydrophilic nature of this compound (LogP -0.9) is advantageous, suggesting that developing a simple aqueous formulation for preclinical studies may be feasible. Quantitative solubility data is the first and most critical input for any formulation strategy.

Conclusion

This compound is a molecule of significant interest due to its utility as a synthetic building block for novel therapeutics. Its solubility is governed by the interplay between its polar urea group and its more hydrophobic propargyl tail. While theoretical predictions suggest good solubility in polar solvents, this guide emphasizes the necessity of rigorous, empirical validation through standardized qualitative and quantitative protocols. By applying the methodologies described herein, researchers can generate reliable solubility data, enabling more efficient synthesis, more accurate biological evaluation, and a more strategic approach to the challenges of drug discovery and development.

References

- 1. (Prop-2-yn-1-yl)urea | C4H6N2O | CID 2777182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5221-62-5: 1-(prop-2-ynyl)urea | CymitQuimica [cymitquimica.com]

- 3. Organic synthesis toward small-molecule probes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. 1-(prop-2-ynyl)urea | CAS#:5221-62-5 | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.ws [chem.ws]

- 14. quora.com [quora.com]

- 15. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application and Progress of Organic Synthesis in the Discovery of Innovative Drugs | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Stability and Storage of Prop-2-ynylurea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Prop-2-ynylurea, a molecule integrating a reactive terminal alkyne with a urea functional group, presents unique opportunities in medicinal chemistry and materials science. Its bifunctional nature, however, also introduces specific challenges related to its chemical stability. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. Furthermore, this guide outlines a systematic approach to stability assessment through forced degradation studies and discusses appropriate analytical methodologies for purity and degradation monitoring, thereby equipping researchers with the necessary knowledge to ensure the integrity of this valuable chemical entity in their scientific endeavors.

Chemical Profile and Inherent Reactivity of this compound

This compound (also known as propargylurea) possesses a molecular structure that combines the chemical characteristics of a urea and a terminal alkyne. This unique combination dictates its reactivity and, consequently, its stability profile.

-

The Urea Moiety: The urea functional group is generally stable but can be susceptible to hydrolysis under certain conditions, particularly in acidic or basic environments, although non-enzymatic hydrolysis is typically a slow process.[1] Thermal stress can also lead to the decomposition of urea derivatives, often yielding isocyanates and amines.[2]

-

The Terminal Alkyne (Propargyl Group): The propargyl group is a high-energy functional moiety, rendering it susceptible to a variety of chemical transformations.[3][4] It is particularly prone to oxidation, which can lead to the formation of carboxylic acids and other carbonyl compounds.[5][6] The terminal alkyne can also undergo addition reactions and, under certain conditions such as heat or the presence of catalysts, may polymerize.[3][7]

The interplay of these two functional groups within the same molecule necessitates a careful consideration of its handling and storage to prevent unintended degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing appropriate storage strategies and for the design of stability-indicating analytical methods. The primary degradation routes are anticipated to be hydrolysis, oxidation, thermal decomposition, and polymerization.

Hydrolytic Degradation

Under aqueous acidic or basic conditions, the urea linkage can undergo hydrolysis to yield propargylamine and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide).

Caption: Proposed hydrolytic degradation pathway of this compound.

Oxidative Degradation

The terminal alkyne is susceptible to oxidation by atmospheric oxygen or other oxidizing agents. This can lead to a variety of products, including the corresponding carboxylic acid (propynoic acid urea) or even cleavage of the carbon-carbon triple bond under harsh conditions.[5][6]

Caption: Potential oxidative degradation of the alkyne moiety.

Thermal Decomposition

Elevated temperatures can induce the decomposition of the urea portion of the molecule, potentially forming propargyl isocyanate and ammonia.[2]

Caption: Plausible thermal decomposition pathway of this compound.

Polymerization

The terminal alkyne can undergo polymerization, which may be initiated by heat, light, or the presence of metal catalysts. This can lead to the formation of polyacetylene-like oligomers or polymers.[3][7]

References

Prop-2-ynylurea: A Spectroscopic Deep Dive for the Research Professional

An In-depth Technical Guide to the NMR and Mass Spectrometry Signatures of a Versatile Chemical Moiety

Foreword

In the landscape of modern drug discovery and chemical biology, the propargyl group stands out as a uniquely versatile functional handle. Its terminal alkyne allows for a host of specific and efficient coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry." When incorporated into a urea scaffold, as in prop-2-ynylurea (also known as propargylurea), it creates a molecule of significant interest for the development of targeted covalent inhibitors, bioconjugation strategies, and novel molecular probes. A thorough understanding of the spectroscopic properties of this core structure is paramount for any researcher working with or synthesizing derivatives of this compound. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, offering a foundational reference for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₆N₂O, Molecular Weight: 98.10 g/mol ) possesses a simple yet informative structure that gives rise to a distinct spectroscopic fingerprint.[1] The molecule comprises a propargyl group attached to a urea moiety. This arrangement leads to characteristic signals in both NMR and mass spectra, which will be dissected in the subsequent sections.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for confirming its identity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule. The experimental spectrum, typically recorded in a deuterated solvent like DMSO-d₆, allows for the clear assignment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is sufficient for obtaining a well-resolved spectrum.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Data Summary: ¹H NMR of this compound in DMSO-d₆

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (≡C-H) | ~3.1 | Triplet (t) | ~2.5 | 1H |

| H-3 (-CH₂-) | ~3.9 | Doublet of triplets (dt) or Triplet of doublets (td) | J(H-3, H-1) ≈ 2.5, J(H-3, N-H) ≈ 5.5 | 2H |

| H-4 (N-H) | ~6.4 | Triplet (t) | ~5.5 | 1H |

| H-5 (-NH₂) | ~5.5 | Broad singlet (br s) | - | 2H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

H-1 (≡C-H): The acetylenic proton is the most upfield of the non-amine protons, appearing around 3.1 ppm. Its signal is split into a triplet due to coupling with the two adjacent methylene protons (H-3). The small coupling constant of ~2.5 Hz is characteristic of long-range coupling across a triple bond.

-

H-3 (-CH₂-): The methylene protons are deshielded by the adjacent nitrogen atom and the alkyne group, resonating around 3.9 ppm. Their signal appears as a doublet of triplets (or triplet of doublets) due to coupling with both the acetylenic proton (H-1) and the N-H proton (H-4).

-

H-4 (N-H): The proton on the nitrogen adjacent to the propargyl group appears as a triplet around 6.4 ppm due to coupling with the two methylene protons (H-3).

-

H-5 (-NH₂): The two protons of the terminal amide group are typically observed as a broad singlet around 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Caption: A simplified workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A standard NMR spectrometer equipped with a broadband probe.

-

Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Data Summary: ¹³C NMR of this compound in DMSO-d₆

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-3 (-CH₂-) | ~29.5 |

| C-2 (-C≡) | ~72.5 |

| C-1 (≡C-H) | ~81.5 |

| C-4 (C=O) | ~158.0 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

C-3 (-CH₂-): The methylene carbon is the most upfield signal, appearing around 29.5 ppm.

-

C-2 & C-1 (Alkyne Carbons): The two sp-hybridized carbons of the alkyne group resonate in the characteristic alkyne region of the spectrum. The carbon bearing the proton (C-1) is typically more downfield (~81.5 ppm) than the internal alkyne carbon (C-2, ~72.5 ppm).

-

C-4 (C=O): The carbonyl carbon of the urea moiety is the most deshielded carbon, appearing significantly downfield at approximately 158.0 ppm, which is a characteristic chemical shift for urea carbonyls.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electron Ionization (EI) is a common technique for the analysis of small molecules like this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum.

Data Summary: EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Abundance |

| 98 | [M]⁺˙ (Molecular Ion) | Moderate |

| 56 | [M - C₃H₂O]⁺ | High |

| 55 | [C₃H₅N]⁺˙ | Moderate |

| 44 | [H₂NCO]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Note: Relative abundances are qualitative and can vary between instruments.

Interpretation of Fragmentation Pattern:

The fragmentation of this compound under EI conditions is driven by the stability of the resulting fragment ions.

-

Molecular Ion (m/z 98): The peak at m/z 98 corresponds to the intact molecular ion, confirming the molecular weight of the compound.

-

Key Fragments:

-

m/z 56: This prominent peak likely arises from the loss of a neutral ketene-like fragment (C₃H₂O) from the molecular ion.

-

m/z 55: This fragment could correspond to the propargylamine radical cation, formed by cleavage of the N-C bond of the urea.

-

m/z 44: A very common fragment in the mass spectra of primary amides and ureas, this peak corresponds to the [H₂NCO]⁺ ion.

-

m/z 39: This is the characteristic propargyl cation ([C₃H₃]⁺), a very stable fragment.

-

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion and Best Practices

The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and self-validating system for the characterization of this compound. The distinct chemical shifts and coupling patterns in the NMR spectra, coupled with the characteristic molecular ion and fragmentation pattern in the mass spectrum, allow for the unambiguous confirmation of its structure. For researchers synthesizing or utilizing this important chemical building block, a thorough understanding of this spectroscopic data is essential for ensuring the purity and identity of their material, which is a critical first step in any successful research endeavor. When reporting the characterization of this compound or its derivatives, it is best practice to include fully assigned NMR data and a mass spectrum with interpretations of the key fragments.

References

An In-depth Technical Guide to the Discovery and History of Prop-2-ynylurea

Abstract: This technical guide provides a comprehensive overview of Prop-2-ynylurea, a foundational molecule in the development of various bioactive compounds. While the specific historical genesis of this compound is not prominently documented in readily accessible contemporary literature, this guide reconstructs its likely inaugural synthesis based on established mid-20th-century chemical principles. The document details the chemical properties, synthesis methodologies, and the evolution of its significance from a simple organic molecule to a versatile building block in medicinal chemistry. Particular emphasis is placed on the synthesis and biological activities of its derivatives, which have shown promise as antiangiogenic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both historical context and practical methodological insights.

Introduction and Historical Context

The history of urea and its derivatives is central to the development of organic chemistry, beginning with Friedrich Wöhler's landmark synthesis of urea from inorganic precursors in 1828.[1][2][3][4] This event dismantled the theory of vitalism and opened the door to the laboratory synthesis of countless organic molecules. Substituted ureas, a class of compounds where one or both nitrogen atoms are bonded to an organic substituent, have since become a "privileged structure" in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.[5][6]

This guide will, therefore, present a historically plausible synthesis of this compound, detail its chemical and physical properties, and explore the more recent discoveries of the biological activities of its derivatives, which have brought this otherwise simple molecule to the attention of the drug discovery community.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature.[8] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5221-62-5 | [7][8] |

| Molecular Formula | C₄H₆N₂O | [7] |

| Molecular Weight | 98.10 g/mol | [7] |

| IUPAC Name | (prop-2-yn-1-yl)urea | [7] |

| Synonyms | N-Prop-2-ynylurea, 1-(Prop-2-ynyl)urea, Propargylurea | [8] |

| Solubility | Low solubility in water | [8] |

| Appearance | White to off-white solid | [8] |

The structure of this compound is characterized by the presence of both a urea moiety and a terminal alkyne, which dictate its chemical reactivity.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Historically Plausible Protocol

The most logical and historically consistent method for the first synthesis of this compound would involve the reaction of propargylamine with a source of isocyanic acid. This method aligns with the general understanding of urea synthesis developed throughout the 20th century.[3]

Conceptual Synthesis Pathway

The synthesis can be envisioned as a two-step process, starting from readily available precursors.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a reconstruction of a plausible method for the synthesis of this compound based on established chemical principles.

Materials and Reagents:

-

Propargylamine

-

Potassium cyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Propargylamine Solution: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve propargylamine (1.0 equivalent) in water.

-

Generation of Isocyanic Acid: In a separate beaker, prepare a solution of potassium cyanate (1.1 equivalents) in water. Cool this solution in an ice bath. Slowly add concentrated hydrochloric acid (1.1 equivalents) to the potassium cyanate solution with stirring. This in situ generation of isocyanic acid should be performed in a well-ventilated fume hood.

-

Reaction: Slowly add the cold isocyanic acid solution to the stirred propargylamine solution via the dropping funnel, maintaining the reaction temperature below 10 °C using an ice bath.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by thin-layer chromatography.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Causality of Experimental Choices:

-

In situ generation of isocyanic acid: Isocyanic acid is a volatile and toxic gas. Generating it in situ from the reaction of a cyanate salt with a strong acid is a safer and more practical approach for laboratory-scale synthesis.

-

Low-temperature reaction: The reaction between the amine and isocyanic acid is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

-

Use of an acid: The acid serves to protonate the cyanate, forming isocyanic acid, the reactive electrophile in this synthesis.

Biological Activity and Applications in Drug Discovery

While this compound itself has not been the subject of extensive biological investigation, its derivatives have emerged as promising compounds in the field of medicinal chemistry, particularly as antiangiogenic agents.[8]

A notable study by Sanphanya and coworkers in 2012 described the design, synthesis, and evaluation of a series of 1-(substituted)-3-prop-2-ynylureas as potential cancer therapeutics.[8]

Synthesis of 1-(substituted)-3-prop-2-ynylurea Derivatives

The synthesis of these derivatives typically involves the reaction of a substituted isocyanate with propargylamine.

Caption: General synthesis of 1-aryl-3-prop-2-ynylurea derivatives.

Antiangiogenic and Antitumor Activity

The 2012 study found that a specific derivative, 1-((3-chloromethyl)phenyl)-3-prop-2-ynylurea, exhibited significant cytotoxic effects against HeLa and MCF-7 cancer cell lines.[8] Further investigations revealed that this compound possesses antiangiogenic activity and acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]

Summary of Biological Activity Data for 1-((3-chloromethyl)phenyl)-3-prop-2-ynylurea:

| Assay | Cell Line / Target | Result (IC₅₀ / ED₅₀) | Source |

| Cytotoxicity | HELA | 1.55 µM | [8] |

| Cytotoxicity | MCF-7 | 1.48 µM | [8] |

| Cytotoxicity | A431 (EGFR overexpressing) | 36 nM | [8] |

| Antiangiogenesis (Tube Formation) | HUVEC | ED₅₀ = 0.26 µM | [8] |

| Kinase Inhibition | EGFR | Selective inhibition | [8] |

Docking simulations suggested that the urea motif of the compound forms hydrogen bonds with key residues in the ATP-binding pocket of EGFR, providing a rationale for its inhibitory activity.[8] This highlights the role of the this compound scaffold as a platform for developing targeted cancer therapies.

Conclusion

This compound, a molecule with a likely origin in the mid-20th century, has evolved from a simple chemical entity to a valuable building block in modern medicinal chemistry. While the historical details of its initial discovery remain somewhat obscure, its synthesis is readily achievable through established chemical principles. The true significance of this compound lies in the versatile reactivity of its terminal alkyne and the hydrogen bonding capabilities of its urea moiety. These features have been effectively exploited in the design of potent and selective enzyme inhibitors, particularly in the realm of anticancer drug discovery. The journey of this compound and its derivatives underscores the enduring importance of fundamental organic structures as scaffolds for the development of novel therapeutics. Future research will likely continue to leverage the unique chemical properties of this compound to create new molecules with tailored biological activities.

References

- 1. CAS Patents | CAS [cas.org]

- 2. Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Prop-2-yn-1-yl)urea | C4H6N2O | CID 2777182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 5221-62-5: 1-(prop-2-ynyl)urea | CymitQuimica [cymitquimica.com]

Foreword: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to Prop-2-ynylurea Derivatives and Analogs for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The this compound moiety has emerged as one such scaffold, combining the rich reactivity of a terminal alkyne with the potent hydrogen-bonding capabilities of a urea group.[1][2] This unique combination renders these derivatives not merely as synthetic intermediates, but as powerful and versatile building blocks for constructing a diverse array of bioactive molecules, from enzyme inhibitors to complex heterocyclic systems.[3][4]

This guide provides an in-depth exploration of this compound derivatives, moving beyond simple descriptions to delve into the causal relationships that govern their synthesis, reactivity, and biological function. It is designed for the practicing researcher, offering not only foundational knowledge but also field-proven insights and detailed methodologies to accelerate research and development efforts.

The Core Moiety: A Duality of Function

The this compound structure is defined by two key functional groups: the propargyl group (-CH₂-C≡CH) and the urea group (-NH-C(O)-NH-). This duality is the source of its chemical versatility and biological potency.

-

The Propargyl Group: The terminal alkyne is a hub of reactivity. It is amenable to a wide range of transformations, most notably metal-catalyzed cyclization reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][5] This functionality allows for the straightforward introduction of the scaffold into larger molecules or its use as a linchpin for constructing complex heterocyclic systems.[3]

-

The Urea Group: The urea functionality is a critical pharmacophore in numerous approved drugs.[2] Its ability to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with protein targets.[2][4] These interactions are fundamental to the biological activity of many urea-containing drugs, anchoring the molecule within a receptor's binding site.

Synthetic Strategies: Constructing the Core

The synthesis of this compound derivatives can be achieved through several reliable and scalable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Strategy 1: Isocyanate Addition to Propargylamine

This is one of the most direct and common methods. It involves the reaction of a substituted or unsubstituted propargylamine with an appropriate isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.

-

Causality of Experimental Choice: The high reactivity of the isocyanate electrophile towards the nucleophilic amine of propargylamine drives the reaction to completion, often without the need for a catalyst. The choice of solvent (e.g., an aprotic solvent like THF or DCM) is critical to prevent side reactions with the isocyanate.

References

Methodological & Application

Application Notes and Protocols: Leveraging Prop-2-ynylurea for Advanced Protein Bioconjugation

Introduction: The Strategic Advantage of a Compact Alkyne in Bioconjugation

In the dynamic landscape of chemical biology and drug development, the precise and stable modification of proteins is paramount. Bioconjugation, the science of linking molecules to proteins, enables the creation of sophisticated tools for research and therapy, from fluorescently labeled proteins for imaging to antibody-drug conjugates (ADCs) for targeted cancer treatment. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized this field by offering a bioorthogonal reaction that is highly efficient and specific.[1][2][3]

This guide focuses on a versatile and cost-effective reagent for introducing a terminal alkyne handle onto biomolecules: Prop-2-ynylurea . While a variety of alkyne-containing reagents are available, this compound presents a unique combination of small size, chemical stability, and synthetic accessibility. Its compact structure minimizes potential steric hindrance and disruption of protein function upon conjugation. The urea functionality can participate in hydrogen bonding, potentially influencing solubility and interaction at the conjugation site.

These application notes provide a comprehensive overview of the principles and detailed protocols for utilizing this compound in protein bioconjugation via CuAAC. We will delve into the rationale behind experimental choices, offer step-by-step methodologies, and present data in a clear, accessible format to empower researchers in their scientific endeavors.

Core Principles: The Chemistry of this compound in Bioconjugation

The terminal alkyne group of this compound is the key to its utility in bioconjugation. This functional group readily participates in the CuAAC reaction, a highly reliable method for forming a stable triazole linkage with an azide-modified protein.[2][3]

Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne (this compound) and an azide to form a 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst is crucial for lowering the activation energy of the reaction, allowing it to proceed rapidly and with high regioselectivity under biocompatible conditions.[2]

Caption: The CuAAC reaction covalently links an azide-modified protein with this compound.

The reaction is typically carried out in aqueous buffers at or near physiological pH. A reducing agent, such as sodium ascorbate, is often included to maintain copper in its active Cu(I) oxidation state.[4] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) ion and enhance reaction efficiency.

Experimental Protocols

Protocol 1: Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. This protocol is adapted from established methods for the synthesis of urea derivatives.

Materials:

-

Propargylamine

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl), 2 M

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

In a round-bottom flask, dissolve propargylamine (1 equivalent) in deionized water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2 M HCl to the solution until the pH is approximately 3-4.

-

In a separate beaker, dissolve potassium cyanate (1.1 equivalents) in a minimal amount of warm deionized water.

-

Slowly add the potassium cyanate solution to the cooled propargylamine hydrochloride solution with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Protein Bioconjugation using this compound via CuAAC

This protocol provides a general workflow for the conjugation of this compound to an azide-modified protein. The azide can be introduced into the protein through various methods, such as metabolic labeling with an azide-containing amino acid analog or chemical modification of reactive side chains.

Materials:

-

Azide-modified protein (in a suitable buffer, e.g., PBS pH 7.4)

-

This compound (stock solution in DMSO or water)

-

Copper(II) sulfate (CuSO₄) (stock solution in water)

-

Sodium ascorbate (stock solution in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)

-

Desalting column (e.g., PD-10) or spin column for buffer exchange and purification

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE analysis materials

-

Mass spectrometer for conjugate characterization

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is in a buffer free of chelating agents (e.g., EDTA) and reducing agents (e.g., DTT, BME) that can interfere with the CuAAC reaction. If necessary, perform a buffer exchange using a desalting column.

-

Determine the concentration of the protein solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (typically 1-10 mg/mL).

-

Add this compound to a final concentration of 10-50 equivalents relative to the protein. The optimal excess will need to be determined empirically.

-

Prepare a premix of CuSO₄ and THPTA. Add CuSO₄ to a final concentration of 1-5 equivalents and THPTA to a final concentration of 5-25 equivalents (maintaining a 1:5 ratio of Cu:ligand).

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10-50 equivalents.

-

-

Reaction Incubation:

-

Gently mix the reaction and incubate at room temperature or 37 °C for 1-4 hours. The reaction time may need optimization. Protect from light if using a fluorescent this compound derivative.

-

-

Purification of the Conjugate:

-

Remove unreacted small molecules by buffer exchange using a desalting column or spin column appropriate for the protein's molecular weight.

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation may result in a slight shift in the molecular weight of the protein band. If a fluorescent derivative of this compound is used, the gel can be imaged for fluorescence.

-

Mass Spectrometry: For precise characterization, analyze the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the addition of the this compound moiety.[5][6][7][8]

-

Optimization and Considerations:

-

Reagent Concentrations: The optimal concentrations of this compound, copper, ascorbate, and ligand should be determined empirically for each specific protein.

-

Reaction Time and Temperature: These parameters can be adjusted to optimize conjugation efficiency.

-

Protein Stability: The presence of copper and ascorbate can potentially lead to protein denaturation or aggregation. Including a ligand like THPTA helps to mitigate these effects.[4] It is crucial to assess the stability and activity of the protein after conjugation.

-

Solubility: this compound is generally soluble in aqueous buffers at the concentrations used for bioconjugation. However, if solubility issues arise, a small amount of a co-solvent like DMSO can be used.

Data Presentation and Expected Outcomes

The success of the bioconjugation reaction can be assessed using various analytical techniques.

Table 1: Example Reaction Conditions for CuAAC with this compound

| Parameter | Recommended Range | Typical Starting Condition |

| Protein Concentration | 1 - 10 mg/mL | 5 mg/mL |

| This compound (equivalents) | 10 - 100 | 50 |

| CuSO₄ (equivalents) | 1 - 10 | 5 |

| THPTA (equivalents) | 5 - 50 | 25 |

| Sodium Ascorbate (equivalents) | 10 - 100 | 50 |

| Temperature | Room Temp. - 37 °C | Room Temperature |

| Time | 1 - 4 hours | 2 hours |

Caption: A typical experimental workflow for protein bioconjugation with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Insufficient equivalents of reagents. | Increase the concentration of this compound, copper, and/or ascorbate. |

| Inactive catalyst. | Prepare fresh sodium ascorbate solution. Ensure no chelators are present in the buffer. | |

| Steric hindrance at the azide site. | Consider using a longer linker on the azide-containing probe. | |

| Protein Precipitation/Aggregation | Copper-induced damage. | Increase the concentration of the THPTA ligand. Decrease the reaction temperature or time. |

| Protein instability in the reaction buffer. | Optimize buffer conditions (pH, ionic strength). | |

| Non-specific Labeling | Side reactions. | While CuAAC is highly specific, ensure the purity of your protein and reagents. Include appropriate controls. |

Conclusion: A Versatile Tool for Protein Modification

This compound offers a straightforward and effective means to introduce a terminal alkyne into a biological system for subsequent bioconjugation. Its small size and chemical properties make it an attractive alternative to larger, more complex alkyne-containing reagents. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this compound in their work, paving the way for the development of novel protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive characterization of bacterial glycoconjugate vaccines by liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification and characterization of oxylipid-protein and peptide conjugates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Prop-2-ynylurea In Situ Click Chemistry: A Guide to Target-Guided Covalent Inhibitor Discovery

Introduction: The Convergence of In Situ Click Chemistry and Covalent Targeting with Prop-2-ynylurea

In the landscape of modern drug discovery, the quest for potent and selective therapeutic agents is an ongoing challenge. Two powerful strategies, in situ click chemistry and targeted covalent inhibition, have emerged as transformative approaches to identify and develop novel drug candidates. This guide delves into the application of a unique chemical tool, this compound, at the intersection of these two strategies.

In situ click chemistry is a target-guided synthesis approach where a biological target, such as an enzyme, orchestrates the formation of its own inhibitor from a pool of smaller, reactive fragments.[1] This process relies on the principle that if two fragments with complementary reactive groups (typically an azide and an alkyne) bind to adjacent sites on the protein, the target will effectively "click" them together, forming a more potent inhibitor. The resulting triazole-linked compound can exhibit a binding affinity that is the sum of the binding energies of the individual fragments.[1]

Targeted covalent inhibitors offer the advantage of prolonged and often irreversible target engagement, leading to enhanced potency and duration of action.[2] This is achieved by incorporating a reactive "warhead" into the inhibitor structure that forms a covalent bond with a specific amino acid residue, commonly a cysteine, within the target protein's active site.[3]

This compound emerges as a particularly compelling fragment for in situ click chemistry-driven covalent inhibitor discovery. It possesses two key features:

-

A Propargyl Group: This terminal alkyne serves as the reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most common type of click reaction.[4] Beyond its role in the click reaction, the propargyl group can also act as a latent electrophilic warhead, capable of reacting with nucleophilic residues like cysteine under certain conditions.

-

A Urea Moiety: The urea functional group is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[3][5][6] Its planar structure and ability to act as both a hydrogen bond donor and acceptor allow it to form strong and specific interactions with the hinge region of many kinases, a critical area for ATP binding.[3] This inherent binding affinity for a common drug target class makes this compound an excellent starting point for fragment-based discovery.

This guide will provide detailed application notes and protocols for utilizing this compound in in situ click chemistry screens to identify and develop novel covalent enzyme inhibitors.

The Causality Behind Experimental Choices: Why this compound?

The selection of this compound as a core fragment is a deliberate choice driven by a deep understanding of enzyme-ligand interactions and reaction mechanisms.

-

Hinge-Binding Headstart: The urea moiety provides a significant advantage by pre-disposing the fragment to bind to the hinge region of kinases.[5] This initial, non-covalent interaction increases the local concentration of the propargyl group within the active site, enhancing the probability of a successful click reaction with a nearby azide fragment.

-

Dual Functionality of the Propargyl Group: The propargyl group serves a dual purpose. Initially, it acts as a bioorthogonal handle for the in situ click reaction. Upon formation of the triazole-linked inhibitor, the proximity and orientation of the propargyl group relative to a nucleophilic residue (e.g., a cysteine) can facilitate a secondary, covalent reaction, leading to irreversible inhibition. This two-step mechanism allows for initial potent binding followed by permanent target inactivation.

-

Fragment-Based Efficiency: Starting with a small, well-characterized fragment like this compound aligns with the principles of fragment-based drug discovery (FBDD). FBDD is a more efficient method for exploring chemical space compared to high-throughput screening of large, complex molecules.[5][7]

Experimental Workflows and Logical Relationships

The overall workflow for a this compound-based in situ click chemistry screen is a logical progression from initial screening to hit validation and characterization.

Figure 1: A generalized workflow for identifying and validating enzyme inhibitors using this compound in an in situ click chemistry screen.

Application Note 1: In Situ Click Chemistry Screen for Kinase Inhibitors

This application note describes a representative protocol for identifying inhibitors of a target kinase using this compound and a diverse azide fragment library.

Principle:

The target kinase is incubated with this compound and a library of azide-containing fragments. If a specific azide fragment binds in proximity to the this compound bound in the kinase's active site, the enzyme will template the formation of a triazole-linked inhibitor via a CuAAC reaction. The formation of the potent inhibitor is then detected by a decrease in kinase activity.

Materials and Reagents:

-

Target Kinase: Purified, active kinase of interest.

-

This compound: High purity solid.

-

Azide Fragment Library: A diverse collection of small molecule azides dissolved in DMSO.[8][9]

-

Kinase Assay Kit: Commercially available kit for measuring the activity of the target kinase (e.g., ADP-Glo™, Kinase-Glo®).

-

Copper(II) Sulfate (CuSO₄): Stock solution in water.

-

Sodium Ascorbate: Freshly prepared stock solution in water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand to stabilize Cu(I).[10] Stock solution in water.

-

Assay Buffer: Buffer compatible with the kinase activity assay.

-

Multi-well plates: 96- or 384-well plates suitable for the kinase assay.

Detailed Protocol:

1. Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.